3-Chloro-2-methoxybenzaldehyde 3-Chloro-2-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 223778-54-9
VCID: VC21085432
InChI: InChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
SMILES: COC1=C(C=CC=C1Cl)C=O
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

3-Chloro-2-methoxybenzaldehyde

CAS No.: 223778-54-9

Cat. No.: VC21085432

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-methoxybenzaldehyde - 223778-54-9

Specification

CAS No. 223778-54-9
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name 3-chloro-2-methoxybenzaldehyde
Standard InChI InChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
Standard InChI Key KAVGGMKKDUTMJP-UHFFFAOYSA-N
SMILES COC1=C(C=CC=C1Cl)C=O
Canonical SMILES COC1=C(C=CC=C1Cl)C=O

Introduction

Chemical Structure and Properties

3-Chloro-2-methoxybenzaldehyde (C₈H₇ClO₂) is a derivative of benzaldehyde where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the second position. This particular arrangement of functional groups creates unique electronic and steric effects that influence its chemical behavior.

Physical and Chemical Properties

The compound possesses the following key properties:

PropertyValue
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.59 g/mol
CAS Number223778-54-9
IUPAC Name3-chloro-2-methoxybenzaldehyde
InChIInChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (ethanol, methanol, chloroform)

The compound's structure features an aromatic ring with three key functional groups: an aldehyde (-CHO), a methoxy (-OCH₃), and a chloro (-Cl) substituent. The arrangement of these groups significantly influences the compound's reactivity and applications. The electron-withdrawing chlorine atom and electron-donating methoxy group create an interesting electronic distribution that affects the reactivity of the aldehyde group.

Synthesis Methods

Several synthetic routes can be employed to produce 3-Chloro-2-methoxybenzaldehyde, with selective functionalization of the benzene ring being a key consideration.

Chlorination of 2-methoxybenzaldehyde

A common method involves the direct chlorination of 2-methoxybenzaldehyde using chlorinating agents under controlled conditions:

  • Chlorination with chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst

  • Reaction with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under appropriate conditions

  • Regioselective chlorination using N-chlorosuccinimide (NCS) in appropriate solvents

Formylation of 3-Chloro-2-methoxybenzene

Chemical Reactivity

The reactivity of 3-Chloro-2-methoxybenzaldehyde is primarily dominated by the aldehyde functional group, with the chloro and methoxy substituents modifying its electronic properties and reactivity patterns.

Aldehyde Group Reactions

The aldehyde group undergoes typical carbonyl reactions:

Oxidation

The aldehyde can be oxidized to the corresponding carboxylic acid (3-chloro-2-methoxybenzoic acid) using oxidizing agents such as potassium permanganate (KMnO₄) in alkaline medium or chromium trioxide (CrO₃) in acidic medium.

Reduction

Reducing agents such as sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether can convert the aldehyde to the corresponding primary alcohol (3-chloro-2-methoxybenzyl alcohol).

Condensation Reactions

The compound can participate in various condensation reactions:

  • Aldol condensation with ketones or other aldehydes

  • Schiff base formation with primary amines

  • Wittig reaction to form alkenes

  • Perkin reaction to form cinnamic acid derivatives

Aromatic Ring Reactions

The aromatic ring can undergo several reactions, influenced by the directing effects of the methoxy and chloro substituents:

Nucleophilic Aromatic Substitution

The chlorine atom can be displaced by nucleophiles through nucleophilic aromatic substitution, especially facilitated by the electron-withdrawing effect of the aldehyde group. Common reagents include sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.

Electrophilic Aromatic Substitution

The methoxy group is ortho/para-directing and activating, while the chlorine is ortho/para-directing but deactivating. These competing effects, along with the deactivating effect of the aldehyde group, create a complex reactivity pattern for electrophilic aromatic substitution reactions.

Applications in Chemical Research

3-Chloro-2-methoxybenzaldehyde serves as a valuable building block in various chemical applications.

Synthetic Intermediates

The compound functions as an important intermediate in organic synthesis:

  • Synthesis of heterocyclic compounds

  • Preparation of biologically active molecules

  • Development of pharmaceutical precursors

  • Creation of specialty chemicals and materials

Research Tool in Chemical Studies

As a substituted benzaldehyde, this compound is useful in studying:

  • Reaction mechanisms

  • Electronic effects in aromatic systems

  • Directing effects of substituents

  • Regioselectivity in chemical transformations

Comparison with Similar Compounds

Understanding the structural relationships between 3-Chloro-2-methoxybenzaldehyde and its isomers provides valuable insights into structure-activity relationships.

Isomeric Comparison

CompoundPosition of SubstituentsKey Differences in Properties
3-Chloro-2-methoxybenzaldehydeCl at position 3, OCH₃ at position 2Unique electronic distribution affecting aldehyde reactivity
2-Chloro-3-methoxybenzaldehydeCl at position 2, OCH₃ at position 3Different steric effects and reaction pathways
3-Chloro-5-methoxybenzaldehydeCl at position 3, OCH₃ at position 5Altered electronic distribution and reactivity patterns

Halogen Variation

Replacing the chlorine with other halogens creates compounds with modified properties:

CompoundKey Differences
3-Chloro-2-methoxybenzaldehydeStandard reference compound
3-Fluoro-2-methoxybenzaldehydeSmaller, more electronegative halogen; different melting point (47-48°C); liquid at room temperature; air sensitive
3-Bromo-2-methoxybenzaldehydeLarger halogen; typically higher molecular weight and lipophilicity

The specific positioning of functional groups significantly impacts chemical reactivity, biological activity, and physical properties. The 3-chloro-2-methoxy arrangement creates a unique electronic environment that distinguishes this compound from its structural isomers.

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